T-peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-peptide is a peptide molecule composed of three amino acids, threonine, glycine, and lysine. It is a small peptide that has been found to have a wide range of biological activities. T-peptide has been studied for its potential therapeutic applications in various diseases and disorders, including cancer, diabetes, and neurological diseases. T-peptide has also been studied for its potential use in drug delivery systems and as an immunomodulator.

Scientific Research Applications

- T-peptide has gained attention as a potential immunotherapeutic agent. It can be designed to target specific tumor antigens, enhancing the immune response against cancer cells .

- T-peptide exhibits antibacterial activity against Gram-negative pathogens, including Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp. It is currently under clinical evaluation for treating infections caused by these bacteria .

- T-peptide can be conjugated with non-toxic drugs to create PDCs. These conjugates target non-endocytic receptors, avoiding the toxicity associated with traditional antibody-drug conjugates (ADCs) .

- Self-assembled peptide hydrogels derived from natural amino acids serve as effective delivery systems for chemotherapeutic drugs. These hydrogels can encapsulate and release drugs at tumor sites, improving drug efficacy and minimizing side effects .

Cancer Immunotherapy

Antibacterial Peptide

Peptide–Drug Conjugates (PDCs)

Chemotherapy Delivery Systems

These diverse applications highlight T-peptide’s versatility and potential impact across various fields of medicine and biology. As research continues, we anticipate further breakthroughs and therapeutic innovations. 🌟

properties

IUPAC Name |

(2R)-2-[[(2R)-2-acetamido-3-methylbutanoyl]amino]-N-[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H171N45O18/c1-8-49(6)68(137-79(151)63(34-35-65(94)140)134-81(153)66(47(2)3)123-50(7)138)83(155)136-67(48(4)5)82(154)135-64(46-51-30-32-52(139)33-31-51)80(152)133-54(20-9-10-36-93)71(143)126-56(23-13-39-116-86(100)101)73(145)128-58(25-15-41-118-88(104)105)75(147)130-60(27-17-43-120-90(108)109)77(149)132-62(29-19-45-122-92(112)113)78(150)131-61(28-18-44-121-91(110)111)76(148)129-59(26-16-42-119-89(106)107)74(146)127-57(24-14-40-117-87(102)103)72(144)125-55(22-12-38-115-85(98)99)70(142)124-53(69(95)141)21-11-37-114-84(96)97/h30-33,47-49,53-64,66-68,139H,8-29,34-46,93H2,1-7H3,(H2,94,140)(H2,95,141)(H,123,138)(H,124,142)(H,125,144)(H,126,143)(H,127,146)(H,128,145)(H,129,148)(H,130,147)(H,131,150)(H,132,149)(H,133,152)(H,134,153)(H,135,154)(H,136,155)(H,137,151)(H4,96,97,114)(H4,98,99,115)(H4,100,101,116)(H4,102,103,117)(H4,104,105,118)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)/t49-,53+,54-,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,66-,67-,68-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEYWCWCQDCQBD-ZDXNGSHCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H171N45O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2195.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-peptide | |

Q & A

ANone: The term "T-peptide" refers to various peptides with different sequences and targets, making a general answer challenging. Here's a breakdown based on the provided research:

- Tuftsin-derived T-peptide: This peptide modulates the immune response during sepsis. It enhances the apoptotic rate of CD4+CD25- T cells and reduces the suppressive ability of regulatory T cells (Tregs) on CD4+CD25- T cells. [] This is achieved partly by decreasing the expression of Foxp3 and CTLA-4 on Tregs and reducing TGF-β secretion. [] The result is an improved survival rate in septic mice models. []

- T-peptide targeting proteolyzed collagen IV: This peptide binds specifically to a site on collagen IV exposed after cleavage by matrix metalloproteinase-2. [] This allows for the detection of diffuse cardiac fibrosis in vivo using PET imaging when the peptide is radiolabeled with copper 64. []

- Acidic tail of HMGB1 (T-peptide): This peptide interacts with specific residues within and between the HMG boxes of the HMGB1 protein. [] This interaction stabilizes the tailless HMGB1 fragment, mimicking the effects of the full-length acidic tail. []

- T-peptide for biomolecule presentation: This peptide system utilizes coiled-coil interactions for reversible biomolecule conjugation to hydrogel substrates. [] A thiolated T-peptide is tethered to the hydrogel, and an association peptide (A-peptide) with the bioactive domain binds to it. A disruptor peptide (D-peptide) can then outcompete the T-peptide, removing the A-peptide and its attached biomolecule. [] This system allows for spatiotemporal control of biomolecule presentation. []

- Tau-related T-peptide: This cell-permeable peptide mimics an amyloid-forming sequence in the tau protein. [] It forms oligomers that enter cells via endocytosis and localize in perinuclear vesicles and the cytoplasm. [] These aggregates can seed the aggregation of endogenous tau, leading to lysosome membrane permeability, tau fragmentation, and ultimately, cell death. []

ANone: The provided research papers do not offer a consistent molecular formula, weight, or spectroscopic data for "T-peptide" due to the term's use for different peptides. Each T-peptide would have unique characteristics depending on its specific amino acid sequence and modifications.

ANone: The material compatibility and stability of "T-peptide" are highly dependent on the specific peptide sequence and its intended application.

- The T-peptide used for biomolecule presentation on hydrogels showed compatibility with hyaluronic acid hydrogels and polyethylene glycol-based fibrous substrates. []

- The tau-related T-peptide remained stable in cell culture media and was capable of forming aggregates. []

ANone: Based on the provided research, none of the described T-peptides possess inherent catalytic properties. They are primarily involved in protein-protein interactions, modulation of cellular processes, or targeted delivery. Therefore, information regarding reaction mechanisms, selectivity, and catalytic uses is not applicable.

ANone: While the provided articles do not extensively discuss computational studies, such methods could be valuable for T-peptide research:

- Molecular dynamics simulations: Simulating the interactions between T-peptides and their targets can provide insights into binding mechanisms, conformational changes, and potential for aggregation. []

- Acetylcholinesterase T-peptide: Mutations within the aromatic-rich segment, especially introducing a cysteine at position 19, significantly impacted the oligomerization pattern of this T-peptide. [] The presence of aromatic residues was also crucial for degradation through the ERAD pathway. []

- Tau-related T-peptide: Mutations within the hexameric core (306VQIVYK311) affected the peptide's ability to aggregate and induce neurotoxicity. [] Peptides unable to aggregate were not toxic, highlighting the importance of this structural feature for its activity. []

ANone: The research on various T-peptides showcases their potential in multiple disciplines, driving interdisciplinary research and collaborations:

- Immunology and drug development: The tuftsin-derived T-peptide's ability to modulate immune responses in sepsis models [] underscores its potential as a therapeutic lead. This necessitates collaboration between immunologists, medicinal chemists, and pharmacologists.

- Material science and bioengineering: The use of T-peptides for controlled biomolecule presentation on hydrogels [] signifies their application in tissue engineering, regenerative medicine, and drug delivery systems. This necessitates collaboration between material scientists, bioengineers, and cell biologists.

- Neuroscience and Pharmacology: The tau-related T-peptide model for studying neurodegenerative tauopathy [, ] encourages collaboration between neuroscientists, pharmacologists, and medicinal chemists to develop therapies targeting tau aggregation.

- Cardiology and molecular imaging: The development of collagen-targeted T-peptides for imaging diffuse cardiac fibrosis [] requires collaboration between cardiologists, radiologists, and peptide chemists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

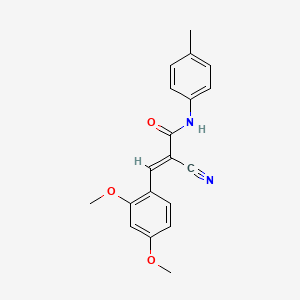

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)

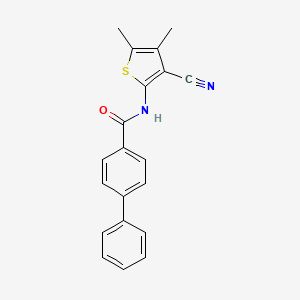

![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)

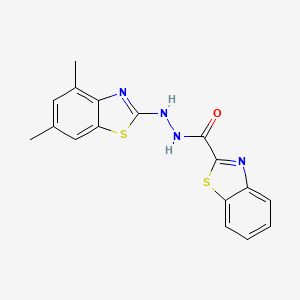

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B2616354.png)

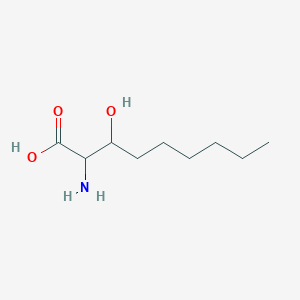

![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2616357.png)